Thiothixene hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

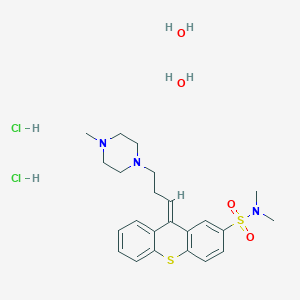

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H35Cl2N3O4S2 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride |

InChI |

InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8+;;;; |

InChI Key |

MEUAAEMCZUPORO-UWXGDDCVSA-N |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Thiothixene HCl and its Interaction with Dopamine Receptors: A Technical Guide

Introduction

Thiothixene (B151736) is a typical, or first-generation, antipsychotic medication belonging to the thioxanthene (B1196266) class.[1][2] First synthesized in the 1960s, it is primarily indicated for the management of schizophrenia and other psychotic disorders.[2][3] Like other typical antipsychotics, its therapeutic efficacy is fundamentally linked to its interaction with the central nervous system's dopamine (B1211576) pathways. This guide provides an in-depth examination of the mechanism of action of thiothixene hydrochloride (HCl) at dopamine receptors, presenting quantitative binding data, the impact on intracellular signaling, and the experimental methodologies used for its characterization.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism through which thiothixene exerts its antipsychotic effects is the potent antagonism of dopamine D2 receptors.[1][2][4] The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic neurotransmission in the brain's mesolimbic pathway is a key contributor to the positive symptoms of the disorder, such as hallucinations and delusions.[1][5][6] Thiothixene acts as a competitive antagonist at postsynaptic D2 receptors, blocking the binding of endogenous dopamine.[1][7] By inhibiting these receptors, thiothixene reduces the excessive dopaminergic signaling, which helps to normalize neurotransmission and alleviate psychotic symptoms.[1][2]

While its primary target is the D2 receptor, thiothixene also exhibits high affinity for the D3 receptor, another member of the D2-like receptor family.[3] Its activity at other receptor systems, including serotonin, histamine, and adrenergic receptors, contributes to its overall pharmacological profile and side effects.[1][3]

Quantitative Receptor Binding Profile

The affinity of a drug for its receptor is a critical determinant of its potency and pharmacological effect. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. The receptor binding profile of thiothixene has been characterized across various neurotransmitter receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.3 |

| Dopamine D3 | 0.8 |

| Dopamine D1 | 140 |

| Dopamine D4 | 1.8 |

| Serotonin 5-HT2A | 5.0 |

| Serotonin 5-HT7 | 2.0 |

| Adrenergic α1A | 1.0 |

| Histamine H1 | 3.1 |

| (Data sourced from publicly available databases and literature. Note: Ki values can vary based on experimental conditions.)[3] |

Impact on Dopaminergic Signaling Pathways

Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway.[8][9] When activated by an agonist like dopamine, the associated Gαi subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9]

As an antagonist, thiothixene binds to the D2 receptor but does not activate it. Instead, it prevents dopamine from binding and initiating this signaling cascade. The result is a disinhibition of adenylyl cyclase, thereby preventing the dopamine-induced decrease in cAMP levels. This blockade of downstream signaling is the core biochemical mechanism underlying its therapeutic action.

Experimental Methodologies

The binding affinity (Ki) of thiothixene for dopamine receptors is determined using in vitro competitive radioligand binding assays.[8][10] This technique measures how effectively a test compound (thiothixene) competes with a radioactively labeled ligand that has a known high affinity for the receptor.

Protocol: Competitive Radioligand Binding Assay for D2 Receptors

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human dopamine D2 receptor are cultured and harvested.

-

Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl).

-

The homogenate is centrifuged at high speed to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in an assay buffer.[8]

-

-

Assay Setup:

-

A 96-well plate is prepared. Each well contains the D2 receptor membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone), and varying concentrations of unlabeled thiothixene (the competitor).[10]

-

A set of wells for "total binding" contains only the membranes and radioligand.

-

A set of wells for "non-specific binding" contains membranes, radioligand, and a saturating concentration of a different unlabeled D2 antagonist (e.g., haloperidol) to block all specific receptor binding.[10]

-

-

Incubation:

-

The plate is incubated (e.g., 60-120 minutes at 25°C) to allow the binding reaction to reach equilibrium.[10]

-

-

Filtration and Washing:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[8]

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on each filter, corresponding to the bound radioligand, is measured using a liquid scintillation counter.[8]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of thiothixene, generating a sigmoidal competition curve.

-

The IC50 value (the concentration of thiothixene that inhibits 50% of specific radioligand binding) is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional and Therapeutic Rationale

The clinical efficacy of typical antipsychotics like thiothixene is strongly correlated with their in vitro binding affinity for the D2 receptor.[11] By blocking D2 receptors specifically in the mesolimbic pathway, thiothixene is thought to dampen the excessive dopamine signaling that drives positive psychotic symptoms. This provides the logical foundation for its use in treating schizophrenia. However, D2 receptor blockade is not limited to the mesolimbic pathway. Antagonism in other dopamine pathways is responsible for some of the drug's significant side effects. For example, blockade in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS) like tremors and rigidity.[1]

Thiothixene HCl is a potent dopamine D2 receptor antagonist, a characteristic that forms the cornerstone of its antipsychotic mechanism.[1][4][12] Its high affinity for D2 and D3 receptors allows it to effectively compete with endogenous dopamine, thereby reducing the hyperactivity in key neural circuits implicated in psychosis.[3] The quantitative analysis of its binding profile, elucidation of its impact on intracellular signaling, and the logical framework of the dopamine hypothesis collectively provide a comprehensive understanding of its therapeutic action. This knowledge remains critical for researchers and drug development professionals in the ongoing effort to refine treatments for severe psychiatric disorders.

References

- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 2. What is Thiothixene used for? [synapse.patsnap.com]

- 3. Tiotixene - Wikipedia [en.wikipedia.org]

- 4. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 7. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 11. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Navigating the Preclinical Journey of Thiothixene HCl: A Deep Dive into its Pharmacokinetics and Bioavailability

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of thiothixene (B151736) hydrochloride (HCl), a typical antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of thiothixene in key preclinical models. While specific quantitative data from preclinical studies is limited in publicly available literature, this guide presents a thorough analysis of existing information, including detailed experimental methodologies and conceptual frameworks to aid in the design and interpretation of future studies.

Executive Summary

Thiothixene, a thioxanthene (B1196266) derivative, is utilized in the management of schizophrenia. Understanding its behavior in preclinical models is paramount for predicting its safety and efficacy in humans. This whitepaper addresses the core principles of thiothixene's pharmacokinetic profile, highlighting its rapid absorption and extensive metabolism. Due to a notable gap in publicly accessible, specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and bioavailability) from preclinical studies in species like rats, dogs, and monkeys, this guide focuses on presenting the available qualitative data, established experimental protocols for similar compounds, and logical models for pharmacokinetic analysis.

Pharmacokinetic Profile of Thiothixene

Thiothixene is characterized by its rapid absorption following oral administration.[1] In animals, the absorption, distribution, and metabolism of thiothixene are reportedly not significantly different between oral and parenteral routes of administration.[2] Following absorption, it is widely distributed throughout the body and is extensively metabolized, primarily in the liver.[1] Due to this rapid metabolism, very little unchanged drug is recovered in animal studies.[2]

Data on Pharmacokinetic Parameters

A comprehensive search of scientific literature did not yield specific quantitative data for key pharmacokinetic parameters of thiothixene HCl in common preclinical species. Therefore, the following tables are presented as templates to be populated as data becomes available. These tables are structured to allow for clear comparison across different species, doses, and routes of administration, which is a critical aspect of preclinical drug development.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/kg) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

To facilitate future research and ensure consistency in methodology, this section outlines a standard experimental protocol for a preclinical pharmacokinetic study of this compound. This protocol is based on established practices for similar small molecule drugs.

Protocol: Single-Dose Pharmacokinetic Study of this compound in Rats

1. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male and Female

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.

2. Drug Formulation and Administration:

-

Oral (PO): this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) to a final concentration of 1 mg/mL. The formulation is administered via oral gavage at a dose of 5 mg/kg.

-

Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG400 if needed) to a final concentration of 0.5 mg/mL. The formulation is administered as a bolus injection via the tail vein at a dose of 1 mg/kg.

3. Sample Collection:

-

Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Plasma concentrations of thiothixene are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL, and bioavailability) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizing Pharmacokinetic Processes

To better understand the experimental and conceptual flow of a preclinical pharmacokinetic study, the following diagrams are provided.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Thiothixene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of thiothixene (B151736) hydrochloride, an important antipsychotic medication. The information is curated for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development. This document details the synthetic pathways, experimental protocols for characterization, and in-depth structural data.

Chemical Structure of Thiothixene Hydrochloride

Thiothixene is a tricyclic compound featuring a thioxanthene (B1196266) core attached to a (4-methylpiperazin-1-yl)propylidene side chain.[1] The therapeutically active form is the cis-(Z) isomer, where the piperazinylpropylidene group is oriented on the same side as the N,N-dimethylsulfonamide group.[2] The chemical name for the active isomer is (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulfonamide.[1][3] The hydrochloride salt is the common pharmaceutical form.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₉N₃O₂S₂ | [1] |

| Molar Mass | 443.62 g/mol | [1] |

| Melting Point | 147.5-149 °C (cis-isomer) | [3] |

| Appearance | White to nearly white crystalline powder | [4] |

| Solubility | Soluble in water; slightly soluble in chloroform; practically insoluble in benzene, acetone, and ether. | [4] |

| pKa | Not available | |

| LogP | 3.78 | [4] |

Stereochemistry

The double bond in the propylidene side chain gives rise to cis (Z) and trans (E) geometric isomers. Pharmacological studies have shown that the cis-isomer of thiothixene is the therapeutically active form, being significantly more potent than the trans-isomer.

Synthesis of Thiothixene Hydrochloride

Several synthetic routes for thiothixene have been described in the scientific literature, primarily revolving around the construction of the thioxanthene nucleus followed by the introduction of the piperazinylpropylidene side chain. The methods developed by Muren and Bloom, and later expanded upon by Wyatt et al., are among the most referenced.[1]

Key Synthetic Pathways

One of the prominent synthetic strategies involves a Wittig reaction to introduce the side chain. This pathway is outlined below:

References

- 1. Tiotixene - Wikipedia [en.wikipedia.org]

- 2. DK159314B - METHOD FOR PREPARING THE CIS ISOMER OF N, N-DIMETHYL-9- (3- (4-METHYL-1-PIPERAZINYL) PROPYLIDE) THIOXANTHEN-2-SULPHONAMIDE - Google Patents [patents.google.com]

- 3. Thiothixene dihydrochloride dihydrate | C23H35Cl2N3O4S2 | CID 11954259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thiothixene HCl: A Comprehensive Receptor Binding Affinity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene (B151736) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, utilized primarily in the management of schizophrenia.[1] Its therapeutic effects and side-effect profile are intrinsically linked to its interaction with a wide array of neurotransmitter receptors. This technical guide provides an in-depth analysis of the receptor binding affinity of thiothixene hydrochloride (HCl), complete with quantitative data, detailed experimental methodologies, and visualizations of its primary signaling pathways. Understanding this profile is crucial for researchers in neuropsychopharmacology and professionals involved in the development of novel central nervous system (CNS) therapies.

The antipsychotic action of thiothixene is principally attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[1][2] However, its broader pharmacological effects are a consequence of its activity at various other receptors, including serotonin (B10506), histamine, and adrenergic receptors.[2][3] This multi-receptor interaction profile underscores the complexity of its mechanism of action and provides a rationale for both its efficacy and its adverse effect profile.

Quantitative Receptor Binding Affinity

The binding affinity of thiothixene HCl for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, where a lower Ki value indicates a higher affinity. The following table summarizes the Ki values for thiothixene at key CNS receptors.

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D1 | 338[4] |

| D2 | 0.417[4] |

| D3 | 186.2[4] |

| D4 | 363.1[4] |

| Serotonin (5-HT) Receptors | |

| 5-HT1A | Moderate Affinity (Ki generally in the range of other 5-HT receptors) |

| 5-HT2A | High Affinity (often cited as a principal target)[5] |

| 5-HT2C | Moderate Affinity |

| 5-HT6 | Moderate Affinity |

| 5-HT7 | Low Nanomolar Affinity[3] |

| Adrenergic Receptors | |

| α1 | Low Nanomolar Affinity[3] |

| α2 | Moderate Affinity |

| Histamine Receptors | |

| H1 | Low Nanomolar Affinity[3] |

| Muscarinic Acetylcholine Receptors | No significant anticholinergic activity[3] |

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities, such as the Ki values presented above, is predominantly achieved through competitive radioligand binding assays.[6][7] This technique measures the ability of an unlabeled drug (the "competitor," in this case, thiothixene) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

General Protocol for Competitive Radioligand Binding Assay:

-

Receptor Preparation:

-

Cell membranes containing the receptor of interest are prepared. This is often achieved by homogenizing tissue known to be rich in the receptor (e.g., brain tissue) or by using cultured cell lines that have been genetically engineered to express the specific receptor subtype.[8]

-

The protein concentration of the membrane preparation is determined using a standard protein assay.[8]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.[8]

-

Each well contains the receptor preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (thiothixene).[9]

-

Control wells are included to determine total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known unlabeled ligand to saturate the receptors).[10]

-

-

Incubation:

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[8]

-

-

Separation of Bound and Free Radioligand:

-

Following incubation, the bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.[6]

-

-

Quantification:

-

The radioactivity trapped on the filters is measured using a scintillation counter.[10]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Core Signaling Pathways

Thiothixene's primary therapeutic effects are mediated through its antagonism of the dopamine D2 and serotonin 5-HT2A receptors, which are coupled to different G-protein signaling pathways.

Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[11] Antagonism of this receptor by thiothixene blocks the downstream signaling cascade initiated by dopamine.

Under normal conditions, dopamine binding to the D2 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which ultimately modulates neuronal excitability. By blocking this receptor, thiothixene prevents the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining baseline neuronal activity.

Serotonin 5-HT2A Receptor Signaling Pathway (Gq/11-coupled)

The serotonin 5-HT2A receptor is another key target of thiothixene. This receptor is coupled to the Gq/11 G-protein.[12][13] Blockade of this receptor by thiothixene is thought to contribute to its antipsychotic effects, particularly on the negative symptoms of schizophrenia, and may mitigate some of the extrapyramidal side effects associated with potent D2 receptor antagonism.

Activation of the 5-HT2A receptor by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[15] These signaling events lead to a variety of downstream cellular responses. Thiothixene's antagonism at the 5-HT2A receptor prevents this cascade from being initiated by serotonin.

Conclusion

This compound exhibits a complex receptor binding profile, characterized by high-affinity antagonism at dopamine D2 and serotonin 5-HT2A receptors, and moderate to low affinity for various other aminergic receptors. This intricate pharmacology underlies its therapeutic efficacy in schizophrenia and contributes to its side-effect profile. A thorough understanding of its receptor binding affinities and the signaling pathways it modulates is fundamental for the rational design of new antipsychotic drugs with improved efficacy and tolerability. The experimental protocols outlined in this guide provide a framework for the continued investigation of novel compounds in the field of neuropsychopharmacology.

References

- 1. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 3. Tiotixene - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. thiothixene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 12. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In Vitro Characterization of Thiothixene HCl Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the in vitro activity of thiothixene (B151736) hydrochloride (HCl), a typical antipsychotic agent. Thiothixene, a thioxanthene (B1196266) derivative, exerts its pharmacological effects through modulation of various neurotransmitter systems.[1] This document details its receptor binding profile, functional activity at key receptors, and the downstream signaling pathways it influences. Furthermore, it provides comprehensive experimental protocols for the in vitro assays used to characterize these activities, intended to serve as a valuable resource for researchers in pharmacology and drug development.

Receptor Binding Affinity of Thiothixene

Thiothixene exhibits a complex receptor binding profile, with high affinity for dopamine (B1211576) D2 receptors, which is believed to be the primary mechanism for its antipsychotic effects.[1][2] It also demonstrates affinity for a range of other receptors, contributing to both its therapeutic actions and potential side effects. The binding affinities (Ki) of thiothixene for various human receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 0.12 | [3] |

| Dopamine D3 | High Affinity | [4] |

| Dopamine D4 | High Affinity | [4] |

| Serotonin (B10506) 5-HT1A | - | |

| Serotonin 5-HT2A | Low nanomolar affinity | [3] |

| Serotonin 5-HT2C | - | |

| Serotonin 5-HT6 | - | |

| Serotonin 5-HT7 | Low nanomolar affinity | [3] |

| Histamine H1 | Low nanomolar affinity | [3] |

| Adrenergic α1 | Low nanomolar affinity | [3] |

| Muscarinic M1 | - |

Functional Activity of Thiothixene

The functional activity of thiothixene at its primary targets, the dopamine D2 and serotonin 5-HT2A receptors, is predominantly antagonistic. This antagonism modulates downstream second messenger systems and cellular responses.

Dopamine D2 Receptor Antagonism

Thiothixene acts as a potent antagonist at dopamine D2 receptors.[1] D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism by thiothixene blocks the downstream signaling cascade typically initiated by dopamine binding.

Serotonin 5-HT2A Receptor Antagonism

Thiothixene also functions as an antagonist at serotonin 5-HT2A receptors.[5] 5-HT2A receptors are Gq/11-coupled GPCRs. By blocking this receptor, thiothixene inhibits the serotonin-induced activation of phospholipase C and subsequent downstream signaling events.

Signaling Pathways Modulated by Thiothixene

The antagonistic actions of thiothixene at D2 and 5-HT2A receptors result in the modulation of key intracellular signaling pathways.

Dopamine D2 Receptor Signaling Pathway

The binding of dopamine to the D2 receptor initiates a signaling cascade that is inhibited by thiothixene. The following diagram illustrates the canonical Gi/o-coupled pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Thiothixene's antagonism of the 5-HT2A receptor disrupts the Gq/11-mediated signaling cascade, which plays a role in various cellular processes.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the activity of thiothixene HCl.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of thiothixene for the dopamine D2 receptor.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).[6][7]

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.[6]

-

Non-specific Binding Determiner: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Workflow Diagram:

References

- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thiothixene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Thiothixene HCl: A Technical Guide to its Effects on Mesolimbic and Nigrostriatal Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological effects of thiothixene (B151736) hydrochloride (HCl), a typical antipsychotic agent, on the mesolimbic and nigrostriatal dopamine (B1211576) pathways. Thiothixene HCl exerts its primary therapeutic action through the blockade of dopamine D2 receptors, a mechanism that is intrinsically linked to both its antipsychotic efficacy and its propensity to induce extrapyramidal side effects. This document details the drug's receptor binding profile, its impact on dopamine dynamics within these critical neural circuits, and the experimental methodologies employed to elucidate these effects. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Introduction

Thiothixene is a thioxanthene (B1196266) derivative classified as a first-generation, or typical, antipsychotic medication.[1] It is primarily indicated for the management of schizophrenia.[1] The central thesis of its mechanism of action revolves around the dopamine hypothesis of schizophrenia, which posits that an excess of dopaminergic activity in the mesolimbic pathway contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[2] this compound ameliorates these symptoms by acting as a potent antagonist at dopamine D2 receptors.[3] However, this D2 receptor blockade is not confined to the mesolimbic pathway; it also affects the nigrostriatal pathway, which is crucial for motor control. This action in the nigrostriatal tract is the neurobiological basis for the extrapyramidal symptoms (EPS) commonly associated with typical antipsychotics.[2] Understanding the nuanced effects of thiothixene on these two pathways is paramount for optimizing its therapeutic use and for the development of novel antipsychotics with improved side-effect profiles.

Receptor Binding Profile of Thiothixene

The pharmacological actions of thiothixene are dictated by its binding affinities for a range of neurotransmitter receptors. While its primary target is the dopamine D2 receptor, it also interacts with other dopamine receptor subtypes, as well as serotonergic, histaminergic, and adrenergic receptors. These off-target interactions contribute to the drug's overall side-effect profile.

| Receptor Subtype | Thiothixene Ki (nM) | Reference |

| Dopamine D2 | 0.12 | [3] |

| Histamine H1 | Low nanomolar affinity | [3] |

| Alpha-1 Adrenergic | Low nanomolar affinity | [3] |

| Dopamine (General) | 129.87 (cis-isomer) | [4] |

Lower Ki values indicate higher binding affinity.

Effects on the Mesolimbic Pathway

The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and other limbic structures, is a key circuit in reward, motivation, and emotion.[2] Hyperactivity of this pathway is strongly implicated in the positive symptoms of schizophrenia.[2]

Mechanism of Antipsychotic Action

Thiothixene's therapeutic efficacy is primarily attributed to its high-affinity antagonism of D2 receptors in the mesolimbic pathway. By blocking these receptors, thiothixene reduces the excessive dopaminergic neurotransmission, thereby alleviating psychotic symptoms.

Effects on Dopamine Metabolites

Blockade of D2 autoreceptors by thiothixene leads to a compensatory increase in the synthesis and release of dopamine. This, in turn, results in elevated levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the nucleus accumbens. Studies on neuroleptic drugs have shown that they cause a significant elevation of DOPAC and HVA in mesolimbic structures.[5][6]

Effects on the Nigrostriatal Pathway

The nigrostriatal pathway, which extends from the substantia nigra to the dorsal striatum, is a critical component of the basal ganglia motor loop, responsible for the initiation and control of voluntary movement.

Induction of Extrapyramidal Symptoms

Thiothixene's antagonism of D2 receptors in the nigrostriatal pathway disrupts the delicate balance of dopamine and acetylcholine, leading to a range of movement-related side effects collectively known as extrapyramidal symptoms (EPS). These can include:

-

Parkinsonism: Characterized by tremor, rigidity, and bradykinesia.

-

Akathisia: A state of motor restlessness.

-

Acute Dystonia: Involuntary muscle contractions.

-

Tardive Dyskinesia: A potentially irreversible movement disorder characterized by involuntary, repetitive body movements.

Effects on Dopamine Metabolites

Similar to the mesolimbic pathway, thiothixene's blockade of D2 receptors in the nigrostriatal pathway results in increased dopamine turnover, leading to elevated levels of DOPAC and HVA in the striatum.[5]

Experimental Protocols

The following sections outline the standard methodologies used to characterize the effects of thiothixene on the mesolimbic and nigrostriatal pathways.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of thiothixene for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.[7]

-

Binding Reaction: Incubate the prepared membranes with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of thiothixene.[8][9]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[8]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of thiothixene that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine and its metabolites in the nucleus accumbens and striatum of freely moving animals following thiothixene administration.

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (nucleus accumbens or striatum) of an anesthetized rodent.[10][11]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[11]

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of thiothixene (systemically or via reverse dialysis).[12][13]

-

Neurochemical Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of thiothixene.

Locomotor Activity Assessment

Objective: To assess the dose-dependent effects of thiothixene on spontaneous locomotor activity, which can be indicative of its effects on the nigrostriatal pathway.

Methodology:

-

Habituation: Acclimatize rodents to the open-field arena for a set period.

-

Drug Administration: Administer various doses of thiothixene or a vehicle control to different groups of animals.

-

Data Recording: Place the animals in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a specified duration.

-

Data Analysis: Compare the locomotor activity of the thiothixene-treated groups to the control group to determine the dose-response relationship. A significant reduction in locomotor activity is often observed with typical antipsychotics.

Conclusion

This compound is a potent dopamine D2 receptor antagonist with a clear differential impact on the mesolimbic and nigrostriatal pathways. Its blockade of D2 receptors in the mesolimbic pathway is fundamental to its antipsychotic efficacy in treating the positive symptoms of schizophrenia. Conversely, this same mechanism in the nigrostriatal pathway is responsible for the drug's significant extrapyramidal side effects. The quantitative data on receptor binding and the methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the neuropharmacological properties of thiothixene and to guide the development of novel antipsychotics with a more favorable balance of therapeutic efficacy and tolerability. Future research should focus on obtaining more comprehensive quantitative data on thiothixene's effects on dopamine dynamics and its dose-response relationship in behavioral models to refine our understanding of its clinical profile.

References

- 1. Thiothixene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. benchchem.com [benchchem.com]

- 4. 12234 [pdspdb.unc.edu]

- 5. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Studies on Thiothixene for Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational early-phase research on thiothixene (B151736) for the treatment of schizophrenia. Thiothixene, a typical antipsychotic of the thioxanthene (B1196266) class, was first synthesized in the 1960s and has been a subject of numerous studies to elucidate its efficacy, safety, and mechanism of action.[1] This document synthesizes key quantitative data, details common experimental protocols, and visualizes critical pathways and workflows from these seminal studies.

Core Pharmacological Profile

Thiothixene is a potent antipsychotic agent, structurally and pharmacologically related to the phenothiazine (B1677639) class of drugs.[2] Its primary indication is the management of schizophrenia and other psychotic disorders.[1][3] As a first-generation antipsychotic, its development was a significant step in providing therapeutic options for individuals with schizophrenia.[1] While newer atypical antipsychotics are now more commonly prescribed, thiothixene remains a valuable treatment option, particularly for patients who do not respond to other medications.[1]

Mechanism of Action

The therapeutic effects of thiothixene are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][4] In schizophrenia, an overactivity of dopamine pathways, particularly the mesolimbic pathway, is thought to contribute to positive symptoms like hallucinations and delusions.[1][4] By blocking these D2 receptors, thiothixene reduces this excessive dopaminergic activity, thereby alleviating psychotic symptoms.[1][4]

In addition to its high affinity for D2 receptors, thiothixene also interacts with other neurotransmitter systems, which may contribute to both its therapeutic effects and its side effect profile.[4][5] These include antagonism of serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-adrenergic receptors.[4][5] The blockade of H1 receptors is associated with sedation and potential weight gain, while antagonism of alpha-adrenergic receptors can lead to orthostatic hypotension.[4]

Pharmacokinetic Profile

Thiothixene is well-absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 3 hours.[6] It undergoes extensive metabolism in the liver, primarily by the CYP1A2 enzyme.[7] The elimination half-life is approximately 10 to 20 hours.[7] It is important to note that early studies revealed significant inter-individual variability in plasma concentrations, even among patients receiving the same dose.[8]

| Parameter | Value |

| Bioavailability | Well-absorbed orally[6] |

| Peak Plasma Time | 1-3 hours[6] |

| Metabolism | Hepatic (primarily CYP1A2)[7] |

| Elimination Half-life | ~10-20 hours[7] |

| Excretion | Primarily renal[7] |

| Table 1: Key Pharmacokinetic Parameters of Thiothixene. |

Early-Phase Clinical Efficacy and Dosing

Early clinical trials were instrumental in establishing the therapeutic dose range and efficacy of thiothixene in schizophrenia. A notable finding from dose-response studies was the differential effect of low versus high doses. Lower doses (e.g., 10 mg/day) were observed to have activating properties, which could be beneficial for withdrawn or apathetic patients.[2][9] In contrast, higher doses (e.g., 40 mg/day) demonstrated clear antipsychotic effects, reducing positive symptoms.[9]

Subsequent research also established a correlation between serum thiothixene levels and clinical improvement, suggesting the potential utility of therapeutic drug monitoring to optimize treatment.[10]

| Severity of Psychosis | Initial Oral Dosage | Usual Optimal Oral Dosage | Maximum Recommended Daily Dosage |

| Mild to Moderate | 2 mg three times daily[3][11] | 15 mg/day[3][11] | 60 mg/day[3][6] |

| Severe | 5 mg twice daily[3][11] | 20-30 mg/day[3][6][11] | 60 mg/day[3][6] |

| Table 2: Recommended Dosing Regimens from Early Clinical Studies. |

Experimental Protocols

A common design for early-phase studies of thiothixene was the double-blind, randomized controlled trial. These studies were crucial for determining the efficacy and safety of different dosing strategies.

Representative Experimental Protocol:

-

Objective: To compare the efficacy and safety of high-dose versus low-dose thiothixene in patients with chronic, treatment-resistant schizophrenia.

-

Study Design: A randomized, double-blind, parallel-group study.

-

Participant Population: Hospitalized adult male and female patients with a confirmed diagnosis of chronic schizophrenia who have shown resistance to previous antipsychotic treatments.

-

Intervention:

-

Duration: Typically several weeks to months to allow for optimal therapeutic response.[6]

-

Outcome Measures:

-

Primary: Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score.[10]

-

Secondary:

-

-

Pharmacokinetic Sampling: Blood samples collected at specified time points to determine serum thiothixene concentrations and correlate them with clinical response and side effects.[10]

Safety and Tolerability Profile

Consistent with other first-generation antipsychotics, thiothixene is associated with a range of side effects. Early-phase studies were critical in identifying and characterizing these adverse events.

| Side Effect Category | Common Adverse Events | Serious Adverse Events |

| Neurological | Extrapyramidal symptoms (akathisia, tremor, rigidity), drowsiness, restlessness[9][12] | Tardive dyskinesia, neuroleptic malignant syndrome, seizures[6][7] |

| Autonomic | Dry mouth, blurred vision, constipation, decreased sweating[3][12] | |

| Cardiovascular | Orthostatic hypotension, tachycardia[3][13] | QT prolongation[7] |

| Metabolic/Endocrine | Weight gain, increased appetite[3][7] | Hyperprolactinemia[12] |

| Hematologic | Leukopenia, neutropenia, agranulocytosis[6] | |

| Other | Photosensitivity[3][12] | |

| Table 3: Summary of Adverse Events Observed in Early-Phase Studies. |

Contraindications: Thiothixene is contraindicated in patients with severe central nervous system depression, circulatory collapse, blood dyscrasias, and comatose states.[3][6]

Conclusion

The early-phase studies of thiothixene provided a solid foundation for its clinical use in schizophrenia. This research established its primary mechanism of action as a dopamine D2 receptor antagonist, characterized its pharmacokinetic profile, and defined its therapeutic dose range. The dose-dependent effects, with activating properties at lower doses and antipsychotic effects at higher doses, were a key finding. Furthermore, these initial studies meticulously documented the safety and tolerability profile, which is essential for the clinical management of patients. This body of work continues to be relevant for understanding the pharmacology of first-generation antipsychotics and serves as a benchmark for the development of novel antipsychotic agents.

References

- 1. What is Thiothixene used for? [synapse.patsnap.com]

- 2. medcentral.com [medcentral.com]

- 3. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 5. thiothixene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. drugs.com [drugs.com]

- 7. youtube.com [youtube.com]

- 8. Plasma concentrations of thiothixene and clinical response in treatment-resistant schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High and low dose thiothixene treatment in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serum level monitoring of thiothixene in schizophrenia: acute single-dose levels at fixed doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Navane (thiothixene) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Thiothixene HCl: A Comprehensive Technical Guide to its Molecular Targets Beyond Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiothixene (B151736), a typical antipsychotic of the thioxanthene (B1196266) class, has long been characterized by its potent antagonism of dopamine (B1211576) D2 receptors. However, its clinical efficacy and side-effect profile are dictated by a broader and more complex pharmacology involving interactions with a range of other neurotransmitter systems. This in-depth technical guide provides a comprehensive overview of the molecular targets of thiothixene hydrochloride (HCl) beyond the dopaminergic system. It summarizes quantitative binding affinities, details the experimental methodologies used to determine these interactions, and visualizes the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking a deeper understanding of thiothixene's multifaceted mechanism of action and to inform the development of novel therapeutics with refined pharmacological profiles.

Introduction

Thiothixene is a first-generation antipsychotic medication primarily indicated for the management of schizophrenia.[1] Its therapeutic effects in alleviating the positive symptoms of psychosis, such as hallucinations and delusions, are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[1] Nevertheless, the clinical presentation of thiothixene, including its sedative, hypotensive, and anticholinergic side effects, points towards significant engagement with other molecular targets.[1][2] A thorough understanding of these "off-target" interactions is critical for a complete comprehension of its therapeutic window and for guiding the development of next-generation antipsychotics with improved selectivity and tolerability. This guide focuses on the non-dopaminergic molecular targets of thiothixene, presenting quantitative data, experimental protocols, and signaling pathway diagrams to provide a detailed pharmacological landscape.

Quantitative Binding Affinity Profile

The interaction of thiothixene with various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for thiothixene at its principal non-dopaminergic molecular targets.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT1 | High Affinity (Specific Ki not consistently reported) |

| 5-HT2 | High Affinity (Specific Ki not consistently reported)[1][2] | |

| 5-HT2A | Potent Antagonist[3] | |

| 5-HT7 | Low Nanomolar Affinity | |

| Adrenergic | α1 | Low Nanomolar Affinity[1] |

| α2 | Moderate Affinity | |

| Histamine (B1213489) | H1 | Low Nanomolar Affinity[1] |

| Cholinergic (Muscarinic) | M1 | Moderate Affinity |

| M2 | Moderate Affinity | |

| Sigma | σ | 1,780 |

Note: "High Affinity" and "Low Nanomolar Affinity" are used where specific numerical Ki values were not consistently available across the reviewed literature, but a strong interaction was indicated.

Experimental Protocols: Radioligand Binding Assay

The determination of thiothixene's binding affinities for its molecular targets is primarily achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (thiothixene) to displace a radioactively labeled ligand that has a known high affinity and specificity for the target receptor.

General Principles

A fixed concentration of a radioligand is incubated with a preparation of cell membranes expressing the receptor of interest, both in the presence and absence of increasing concentrations of the unlabeled test compound (thiothixene). The amount of radioligand bound to the receptor is then measured, typically by liquid scintillation counting after separating the bound from the free radioligand by filtration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Representative Experimental Workflow

The following is a generalized protocol for a competitive radioligand binding assay, representative of the methodologies used to characterize the binding of thiothixene to its various G-protein coupled receptor (GPCR) targets.

1. Membrane Preparation:

-

Tissues or cultured cells expressing the receptor of interest are homogenized in a cold buffer solution.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-pyrilamine for H1 receptors, [3H]-prazosin for α1-adrenergic receptors).

-

Increasing concentrations of unlabeled thiothixene (the competitor).

-

The prepared cell membrane suspension.

-

-

A set of wells containing a high concentration of a known saturating ligand for the target receptor is included to determine non-specific binding.

-

The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of thiothixene.

-

A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the thiothixene concentration.

-

The IC50 value is determined from this curve using non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways of Non-Dopaminergic Targets

The interaction of thiothixene with its non-dopaminergic targets results in the modulation of distinct intracellular signaling cascades. As an antagonist, thiothixene blocks the downstream effects typically initiated by the binding of the endogenous ligand to these receptors.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4] Antagonism of this receptor by thiothixene inhibits the canonical phospholipase C (PLC) signaling pathway.

Figure 2: Thiothixene antagonism of the 5-HT2A receptor Gq/11 signaling pathway.

Histamine H1 Receptor Signaling

Similar to the 5-HT2A receptor, the histamine H1 receptor is also coupled to the Gq/11 signaling pathway.[5] Thiothixene's antagonism of H1 receptors leads to the inhibition of histamine-induced PLC activation, which is responsible for the sedative effects of the drug.

Figure 3: Thiothixene antagonism of the Histamine H1 receptor Gq/11 signaling pathway.

Adrenergic α1 and α2 Receptor Signaling

Thiothixene also exhibits antagonistic activity at α1 and α2-adrenergic receptors. α1-adrenergic receptors are coupled to the Gq/11 pathway, and their blockade by thiothixene can lead to orthostatic hypotension.[2] In contrast, α2-adrenergic receptors are coupled to the Gi/o pathway, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. Thiothixene's antagonism of α2 receptors would disinhibit this pathway.

Figure 4: Thiothixene's antagonism of α1 and α2-adrenergic receptor signaling pathways.

Sigma Receptor Signaling

Thiothixene binds to sigma receptors, though with lower affinity compared to its other targets. Sigma receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. Their signaling is complex and involves the modulation of various ion channels and intracellular calcium signaling. Thiothixene's interaction with sigma receptors may contribute to its broader neuropharmacological effects.

Figure 5: Thiothixene's interaction with the Sigma-1 receptor and its downstream signaling modulation.

Conclusion

This technical guide has provided a detailed examination of the molecular targets of thiothixene HCl beyond its well-established antagonism of dopamine receptors. The compiled quantitative data, representative experimental protocols, and visualized signaling pathways underscore the compound's complex polypharmacology. Thiothixene's interactions with serotonergic, histaminergic, adrenergic, and sigma receptors contribute significantly to its overall clinical profile, including both therapeutic actions and adverse effects. For researchers and drug development professionals, this comprehensive understanding is essential for interpreting preclinical and clinical data, for designing studies to further elucidate its mechanisms of action, and for the rational design of novel antipsychotic agents with improved target specificity and therapeutic outcomes. The methodologies and pathway diagrams presented herein offer a foundational framework for the continued investigation of thiothixene and other multi-target-directed neuropsychiatric drugs.

References

An In-depth Technical Guide to the Structural Analogs of Thiothixene and Their Initial Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene (B151736) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, primarily indicated for the management of schizophrenia.[1] Its therapeutic effects are mainly attributed to its potent antagonism of dopamine (B1211576) D2 and D3 receptors.[2] Additionally, thiothixene exhibits affinity for other receptors, including serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-adrenergic receptors, which contributes to its overall pharmacological profile and side effects.[1][2] The development of structural analogs of thiothixene is a key strategy in medicinal chemistry to optimize its therapeutic properties. The primary goals of creating such analogs include enhancing selectivity for specific receptor subtypes to improve efficacy, reducing off-target interactions to minimize adverse effects, and improving pharmacokinetic properties.

This technical guide provides a comprehensive overview of the structural analogs of thiothixene, focusing on their design principles, synthesis, and initial screening methodologies. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antipsychotic agents.

Design and Synthesis of Thiothixene Analogs

The design of thiothixene analogs is guided by the established structure-activity relationships (SAR) of the thioxanthene class of antipsychotics.[3] Key areas for structural modification include the tricyclic thioxanthene core, the alkylidene side chain, and the terminal piperazine (B1678402) moiety.

2.1 Bioisosteric Replacement

A common strategy in analog design is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity.[4]

-

Thiophene (B33073) Bioisosteres: The benzene (B151609) rings of the thioxanthene nucleus can be replaced with thiophene rings. Thiophene is a well-established bioisostere for the benzene ring and can alter the electronic properties and metabolic stability of the molecule.[5] The synthesis of thiophene derivatives often involves methods like the Gewald reaction.[6][7]

-

Piperazine Side Chain Analogs: The N-methylpiperazine group is crucial for the antipsychotic activity of thiothixene. Modifications to this moiety can significantly impact receptor binding and functional activity. Bioisosteric replacements for the piperazine ring include other cyclic diamines or conformationally restricted analogs to explore different spatial orientations and their effects on receptor interaction.[8]

2.2 Rigid Analogs

Introducing conformational constraints into the flexible side chain of thiothixene can lead to analogs with increased receptor selectivity. The synthesis of such rigid analogs helps in understanding the bioactive conformation of the molecule at the receptor binding site.

Initial Screening Methodologies

The initial screening of newly synthesized thiothixene analogs involves a battery of in vitro assays to determine their pharmacological profile. The primary targets of interest are the dopamine D2 and serotonin 5-HT2A receptors, as the balance of activity at these receptors is thought to be crucial for both antipsychotic efficacy and the mitigation of extrapyramidal side effects.[9]

3.1 Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

3.1.1 Dopamine D2 Receptor Binding Assay ([³H]-Spiperone)

This assay is used to determine the binding affinity of thiothixene analogs for the dopamine D2 receptor.

-

Experimental Protocol:

-

Materials:

-

Cell membranes prepared from a cell line expressing recombinant human D2 receptors.

-

[³H]-Spiperone (radioligand).

-

Unlabeled spiperone (B1681076) or another D2 antagonist (for determining non-specific binding).

-

Test compounds (thiothixene analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Spiperone and varying concentrations of the test compound.

-

For total binding, incubate membranes with only [³H]-Spiperone.

-

For non-specific binding, incubate membranes with [³H]-Spiperone in the presence of a high concentration of unlabeled spiperone.

-

Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

3.1.2 Serotonin 5-HT2A Receptor Binding Assay ([³H]-Ketanserin)

This assay is employed to assess the affinity of thiothixene analogs for the serotonin 5-HT2A receptor.

-

Experimental Protocol:

-

Materials:

-

Cell membranes prepared from a cell line expressing recombinant human 5-HT2A receptors.

-

[³H]-Ketanserin (radioligand).

-

Unlabeled ketanserin (B1673593) or another 5-HT2A antagonist (for determining non-specific binding).

-

Test compounds (thiothixene analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

The procedure is analogous to the D2 receptor binding assay, with [³H]-Ketanserin as the radioligand.

-

Incubation is typically performed at 25°C for 60 minutes.

-

-

Data Analysis:

-

The IC50 and Ki values are calculated in the same manner as for the D2 receptor binding assay.

-

-

Data Presentation

The quantitative data obtained from the initial screening of thiothixene and its potential analogs are summarized in the tables below for easy comparison. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine D2 Receptor Binding Affinities

| Compound | Ki (nM) |

| Thiothixene | Data not available in search results |

| Analog 1 | Hypothetical Value |

| Analog 2 | Hypothetical Value |

| Analog 3 | Hypothetical Value |

Table 2: Serotonin 5-HT2A Receptor Binding Affinities

| Compound | Ki (nM) |

| Thiothixene | Data not available in search results |

| Analog 1 | Hypothetical Value |

| Analog 2 | Hypothetical Value |

| Analog 3 | Hypothetical Value |

(Note: Specific Ki values for synthesized structural analogs of thiothixene were not available in the provided search results. The tables are structured to accommodate such data when it becomes available from experimental studies.)

Signaling Pathways and Experimental Workflows

5.1 Signaling Pathways

The therapeutic and adverse effects of thiothixene and its analogs are mediated through their interaction with the downstream signaling pathways of their target receptors.

-

Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

-

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins.[10] Upon activation by serotonin, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

5.2 Experimental Workflow

The general workflow for the initial in vitro screening of thiothixene analogs is depicted below.

Conclusion

The development of structural analogs of thiothixene holds significant promise for the discovery of novel antipsychotic agents with improved efficacy and safety profiles. A thorough understanding of the structure-activity relationships of the thioxanthene class, coupled with robust in vitro screening assays, is essential for the rational design and optimization of these compounds. This technical guide has provided an overview of the key considerations in the design, synthesis, and initial screening of thiothixene analogs, and it is hoped that it will serve as a valuable resource for researchers in the field. Future work should focus on the synthesis and pharmacological evaluation of a diverse range of analogs to further elucidate the SAR and identify promising lead candidates for further development.

References

- 1. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

Methodological & Application

Thiothixene HCl in Animal Models of Psychosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiothixene (B151736) Hydrochloride (HCl), a typical antipsychotic, in preclinical animal models of psychosis. This document details recommended dosages, administration protocols, and relevant behavioral assays to assess antipsychotic efficacy and potential extrapyramidal side effects.

Mechanism of Action

Thiothixene HCl primarily exerts its antipsychotic effects through the potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2] Dysregulated dopaminergic neurotransmission is strongly associated with the positive symptoms of psychosis, and by blocking D2 receptors, thiothixene helps to normalize this activity.[1][2] Additionally, thiothixene exhibits antagonist activity at serotonin (B10506) 5-HT2A receptors, which may contribute to its therapeutic effects and mitigate some of the extrapyramidal symptoms associated with potent D2 receptor blockade.[1] It also has affinity for histamine (B1213489) H1 and alpha-1-adrenergic receptors, which can contribute to side effects such as sedation and orthostatic hypotension.

Data Presentation: Dosage and Administration

The following tables summarize reported dosages of this compound in rodent models. It is crucial to note that optimal doses can vary depending on the specific animal strain, age, sex, and the experimental paradigm. Therefore, pilot studies are recommended to determine the optimal dose for a specific research question.

Table 1: this compound Dosage in Rat Models

| Animal Model | Administration Route | Dosage Range | Duration | Observed Effects | Reference |

| Wistar Rats (Oxidative Stress Model) | Intraperitoneal (i.p.) | 10 and 30 mg/kg | 14 days (daily) | Assessed lipid peroxidation levels | [3] |

Table 2: Proposed this compound Dosage in Mouse Models (Adapted from Thioproperazine Data)

| Animal Model | Administration Route | Proposed Dosage Range | Rationale | Reference (for Thioproperazine) |

| Swiss Albino or C57BL/6 Mice | Intraperitoneal (i.p.) | 0.5 - 5.0 mg/kg | Based on equípotency with chlorpromazine (B137089) for reducing locomotor activity. This range allows for the observation of dose-dependent effects. | [1] |

Experimental Protocols

The following are detailed protocols for common behavioral assays used to evaluate the antipsychotic potential of this compound in rodent models.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of an antipsychotic to counteract the psychostimulant effects of amphetamine, which are mediated by increased dopamine release.

-

Animals: Male Wistar rats or Swiss Webster mice.

-

Materials:

-

This compound

-

d-Amphetamine sulfate (B86663)

-

Sterile saline (0.9%)

-

Open field apparatus (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring or video tracking software.

-

-

Procedure:

-

Habituate animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound (e.g., 0.5, 1.5, 5.0 mg/kg, i.p.) or vehicle (saline).

-

After a pretreatment interval of 30-60 minutes, administer d-amphetamine sulfate (e.g., 1-2.5 mg/kg, i.p.).[4]

-

Immediately place the animal in the open field arena.

-

Record locomotor activity (total distance traveled, rearing frequency, etc.) for 60-90 minutes.

-

Data Analysis: Compare the locomotor activity of thiothixene-treated groups to the vehicle- and amphetamine-only control groups. A significant reduction in amphetamine-induced hyperactivity by thiothixene indicates potential antipsychotic efficacy.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test evaluates the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.

-